Product packaging for CTX-712(Cat. No.:CAS No. 2144751-78-8)

CTX-712

Cat. No.: B10831987
CAS No.: 2144751-78-8
M. Wt: 408.4 g/mol
InChI Key: OENNTZBJPRRGFL-SNVBAGLBSA-N
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Description

Rogocekib, also known as CTX-712, is a novel, potent, and selective inhibitor of Cdc2-like kinases (CLKs) . It represents an innovative class of small molecules designed to modulate RNA splicing patterns, offering a new avenue for therapeutic intervention in diseases where dysregulated splicing contributes to pathogenesis, particularly in oncology . Its mechanism of action involves the inhibition of CLK, which leads to reduced phosphorylation of serine- and arginine-rich (SR) proteins in a dose-dependent manner . This action alters the RNA splicing machinery, making Rogocekib a valuable tool for researching cancers characterized by splicing alterations . Preclinical studies have demonstrated that treatment with Rogocekib results in potent in vitro cell growth suppression and in vivo antitumor activity, for example, in lung cancer xenograft models . The compound was discovered through structure-based drug design, involving scaffold hopping and chemical optimization to generate a novel 1H-imidazo[4,5-b]pyridine series . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H17FN8O2 B10831987 CTX-712 CAS No. 2144751-78-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

2144751-78-8

Molecular Formula

C19H17FN8O2

Molecular Weight

408.4 g/mol

IUPAC Name

2-[(1R)-1-fluoroethyl]-5-[[6-(4-methoxypyrrolo[2,1-f][1,2,4]triazin-5-yl)-2-methylimidazo[4,5-b]pyridin-1-yl]methyl]-1,3,4-oxadiazole

InChI

InChI=1S/C19H17FN8O2/c1-10(20)18-26-25-15(30-18)8-27-11(2)24-17-14(27)6-12(7-21-17)13-4-5-28-16(13)19(29-3)22-9-23-28/h4-7,9-10H,8H2,1-3H3/t10-/m1/s1

InChI Key

OENNTZBJPRRGFL-SNVBAGLBSA-N

Isomeric SMILES

CC1=NC2=C(N1CC3=NN=C(O3)[C@@H](C)F)C=C(C=N2)C4=C5C(=NC=NN5C=C4)OC

Canonical SMILES

CC1=NC2=C(N1CC3=NN=C(O3)C(C)F)C=C(C=N2)C4=C5C(=NC=NN5C=C4)OC

Origin of Product

United States

Molecular and Cellular Pharmacology of Rogocekib

Elucidation of Rogocekib's Primary Molecular Target

Rogocekib's primary mechanism of action involves the inhibition of dual specificity protein kinase CLK (CDC2-like kinase). guidetopharmacology.orgguidetopharmacology.orgmedkoo.comscribd.com This targeted inhibition forms the core of its molecular activity.

Dual Specificity Protein Kinase CLK (CDC2-like Kinase) Inhibition: A Core Mechanism

Rogocekib functions as a potent and selective inhibitor of CLK kinases. chemietek.com The CLK family belongs to the dual-specificity kinases, capable of phosphorylating serine, threonine, and tyrosine residues. mdpi.comnih.gov Research indicates that rogocekib exhibits potent inhibitory activity against human CLK1, CLK2, and CLK4 kinases, with reported IC50 values in the low nanomolar range for CLK2. guidetopharmacology.orgmdpi.com For instance, activity data from ChEMBL and GtoPdb show a pIC50 of 8.85 (equivalent to an IC50 of 1.4 nM) for the inhibition of human CLK2. guidetopharmacology.org The selective inhibition of CLKs by compounds like rogocekib is considered a promising approach for modulating pre-mRNA splicing. plos.orgembopress.org

The Role of CLK Kinases in Essential Cellular Processes

CLK kinases play crucial roles in various cellular functions, primarily through the phosphorylation of Serine-Arginine rich (SR) proteins. mdpi.complos.org SR proteins are essential components of the spliceosome machinery, which is responsible for pre-mRNA splicing. mdpi.comyoutube.com By phosphorylating SR proteins, CLKs regulate their interaction with splice sites, thereby influencing both constitutive and alternative pre-mRNA splicing. mdpi.complos.org Beyond splicing, CLKs are also implicated in other cellular processes, including mRNA nuclear export, nonsense-mediated decay, and mRNA translation. mdpi.com Dysregulation of CLK activity and aberrant splicing have been linked to various diseases, including cancer. mdpi.complos.org

Mechanistic Insights into Rogocekib-Mediated Cellular Perturbations

The inhibition of CLK kinases by rogocekib leads to downstream effects that perturb key cellular processes.

Impact on Cell Cycle Progression and Regulation

While the primary focus of CLK inhibition is on splicing, the resulting cellular changes can indirectly impact cell cycle progression. The cell cycle is a tightly regulated process involving a sequence of events controlled by various regulatory molecules, including cyclins and cyclin-dependent kinases (CDKs). albert.ionagwa.comlibretexts.orggsea-msigdb.org Disruptions in this regulation can lead to uncontrolled cell division. albert.ionagwa.com Although direct data on rogocekib's impact solely on cell cycle checkpoints is limited in the provided context, inhibitors targeting kinases involved in cellular processes can influence cell cycle dynamics. For example, other kinase inhibitors have been shown to affect proteins involved in cell cycle regulation, such as CDK1 and Cyclin B. nih.gov Given the role of CLKs in processes like cell proliferation, their inhibition by rogocekib is expected to have downstream consequences that could affect cell cycle progression, potentially leading to growth suppression. chordiatherapeutics.comchemietek.complos.org

Influence on mRNA Splicing and Gene Expression

A central consequence of rogocekib-mediated CLK inhibition is the modulation of pre-mRNA splicing. chordiatherapeutics.comchemietek.complos.orgembopress.org CLKs phosphorylate SR proteins, which are critical for spliceosome assembly and function. mdpi.complos.org Inhibition of CLK activity by compounds like rogocekib reduces the levels of phosphorylated SR proteins and can lead to alterations in splicing patterns, including the induction of skipped exons. plos.orgembopress.org These splicing alterations can affect the expression of genes involved in various cellular pathways, including those critical for cell growth and survival. plos.org For instance, studies with other CLK inhibitors have shown splicing alterations and subsequent depletion of proteins like S6K, EGFR, EIF3D, and PARP, which are involved in growth and survival pathways. plos.org The generation of mRNA isoforms with premature termination codons due to altered splicing can lead to faster degradation of these transcripts, impacting gene expression levels. plos.org

Modulation of Other Kinase-Dependent Signaling Cascades

Protein kinases are integral components of numerous signaling pathways that regulate diverse cellular functions. nih.govmdpi.complos.orgnih.govfrontiersin.orgnih.gov While CLKs are the primary target of rogocekib, the broader impact of CLK inhibition on the complex network of kinase signaling cascades is an area of investigation. Kinase inhibitors can influence multiple pathways, and the interconnectedness of these networks means that inhibiting one kinase can have ripple effects on others. nih.govnih.gov Although specific details on how rogocekib modulates other kinase-dependent signaling cascades are not extensively detailed in the provided information, the role of CLKs in regulating processes like mRNA splicing and cell proliferation suggests potential indirect influences on pathways that rely on properly spliced transcripts or that regulate cell cycle progression. For example, CLK1 has been reported to regulate autophagy via the mTOR/PI3K pathway in some contexts. mdpi.com Further research is needed to fully delineate the extent to which rogocekib's action on CLKs impacts other kinase-dependent signaling networks.

Rogocekib's Preclinical Selectivity Profile and Off-Target Considerations

Rogocekib, also known by its development code CTX-712, is characterized as a first-in-class, selective, oral, small molecule inhibitor of CDC2-like kinase (CLK). guidetopharmacology.orgresearchgate.net CLK is described as a key regulator of the RNA splicing response, playing an important role in cell proliferation. guidetopharmacology.org The proposed mechanism of action for Rogocekib involves selectively targeting the vulnerability of cancer cells and placing additional load on cellular processes that produce RNA. Current time information in Gert Sibande District Municipality, ZA. This mechanism is intended to selectively induce cell death in already overloaded cancer cells. Current time information in Gert Sibande District Municipality, ZA.

Preclinical Investigative Methodologies and Findings for Rogocekib

In Vitro Studies on Rogocekib's Efficacy and Mechanism

In vitro studies provide controlled environments to assess the direct effects of rogocekib on cancer cells and to dissect its molecular mechanisms.

Assessment of Antiproliferative Activity Across Diverse Cell Lines

In vitro studies have shown that rogocekib inhibits the growth of various human tumor cell lines patsnap.com. This indicates a broad potential for rogocekib to affect the proliferation of different cancer types. While specific data on the range of cell lines tested and their responses (e.g., IC50 values) were not detailed in the provided search results, the general finding supports its evaluation as an antineoplastic agent patsnap.com.

Molecular and Biochemical Characterization of Target Engagement

Rogocekib is identified as a potent and selective inhibitor of CLK (CDC2-like kinase) guidetopharmacology.orgchemietek.com. Target engagement assays are used to confirm that a compound binds to its intended protein target within a cellular environment discoverx.comnih.govyoutube.com. These assays can measure compound cell entry and the interaction with the target protein, helping to confirm the compound's mechanism of action discoverx.comyoutube.com. While specific data from target engagement studies for rogocekib were not provided, its classification as a CLK inhibitor suggests that such studies would have been conducted to confirm its binding and inhibitory activity against CLK kinases in a cellular context guidetopharmacology.orgchemietek.comdiscoverx.comnih.govyoutube.com.

Cellular Pathway Analysis Following Rogocekib Treatment

As a CLK inhibitor, rogocekib is expected to impact cellular pathways regulated by CLK kinases, particularly those involved in RNA splicing patsnap.comchemietek.com. RNA splicing is a crucial process where noncoding sequences (introns) are removed from precursor messenger RNA, and coding sequences (exons) are joined together to form mature mRNA, which is then used to make proteins patsnap.com. By inhibiting CLK, rogocekib is proposed to modify mRNA splicing patsnap.com. Studies have confirmed mRNA splicing modification by rogocekib, as shown by a dose-dependent increase in exon skipping of RNAs set as pharmacodynamic markers patsnap.com. This indicates that rogocekib's effect on CLK kinases translates into functional changes in cellular RNA processing patsnap.com.

In Vivo Preclinical Models for Rogocekib Research

In vivo models are used to evaluate the efficacy of a drug candidate in a living system, providing insights into its effects on tumor growth and progression within a more complex biological environment.

Efficacy Evaluation in Xenograft and Syngeneic Tumor Models

Xenograft models, which involve transplanting human cancer cells or tissues into immunodeficient mice, and syngeneic models, which use cancer cells and host animals of the same species, are commonly used in preclinical oncology research to assess the antitumor activity of potential therapies crownbio.combiocytogen.com. Rogocekib has exhibited antitumor activity in multiple xenograft mouse models patsnap.compatsnap.com. This demonstrates its ability to suppress tumor growth in a living system using human cancer cells patsnap.combiocytogen.compatsnap.com.

Myelodysplastic Syndromes (MDS) Preclinical Models

Myelodysplastic Syndromes (MDS) are a group of hematological malignancies characterized by ineffective hematopoiesis and an increased risk of progression to acute myeloid leukemia (AML) mdanderson.orgfrontiersin.orgchampionsoncology.com. Preclinical models for MDS include treating mice with mutagens, xenotransplantation of human MDS cells, and genetic engineering of mouse hematopoietic cells nih.govnih.gov. Rogocekib is being investigated for its potential in treating MDS, particularly higher-risk MDS patsnap.com. While detailed preclinical efficacy data specifically in MDS animal models were not extensively provided in the search results, the clinical trial information indicates that rogocekib is being evaluated in patients with higher-risk MDS, suggesting that preclinical studies in relevant MDS models would have supported this clinical development patsnap.com. The mechanism of action targeting CLK kinases and RNA splicing is relevant to MDS, as mutations in genes involved in RNA splicing are recurrent in MDS patients and are considered driver mutations in a significant proportion of cases frontiersin.org.

Acute Myeloid Leukemia (AML) Preclinical Models

Rogocekib (CTX-712) has been specifically evaluated for its anti-leukemic activity in preclinical models of Acute Myeloid Leukemia (AML). In vitro studies using human myeloid cell lines demonstrated a strong inhibitory effect on cell proliferation, with IC50 values of 0.15 μM for K562 cells and 0.036 μM for MV-4-11 cells. guidetopharmacology.orgnih.gov Evaluation in primary AML cells also confirmed anti-leukemic activity, with an average IC50 of 0.078 μM. guidetopharmacology.orgnih.gov

In vivo efficacy was assessed in subcutaneous MDS/AML-derived xenograft (PDX) models. guidetopharmacology.org In a study involving 13 such models, 12 demonstrated an anti-tumor effect following treatment with this compound. guidetopharmacology.org A significant and dose-dependent response was observed in a PDX model harboring an SRSF2 mutation. guidetopharmacology.orgnih.govidrblab.netgenecards.orgprobes-drugs.org In this specific model, treatment with a high dose of 12.5 mg/kg resulted in complete remission in 4 out of 5 mice. guidetopharmacology.orgnih.govidrblab.netgenecards.org Quantitative analysis of tumor volumes in this SRSF2-mutated model showed a significant reduction compared to the vehicle group. guidetopharmacology.orgnih.govidrblab.net

Treatment GroupDose (mg/kg)Tumor Volume (mm³) (Mean ± SEM)NP-value (vs. Vehicle)
Vehicle-762 ± 1475-
This compound (Low Dose)6.25331 ± 6450.028
This compound (High Dose)12.539 ± 3950.0014

Furthermore, treatment with 12.5 mg/kg this compound significantly improved the median survival time in this SRSF2-mutated PDX model, increasing it from 34.5 days in the vehicle group to 93.5 days. nih.govidrblab.net Anti-leukemic efficacy was also observed in PDX AML models that did not carry spliceosome mutations. nih.govgenecards.org For instance, a model with FLT3, RAD21, RUNX1, and WT1 mutations showed a dose-dependent reduction in subcutaneous AML tumors and improved survival with high-dose treatment. nih.govidrblab.net Similarly, a model with ASXL1, BCOR, and TET2 mutations exhibited reduced leukemic cell burden and improved survival. nih.govidrblab.net However, one AML PDX model with multiple mutations, including U2AF1, was found to be refractory to this compound therapy. nih.gov

Solid Tumor Preclinical Models

Preclinical investigations of Rogocekib have also included evaluation in solid tumor settings. This compound has demonstrated antitumor activity in multiple xenograft mouse models in vivo. labshare.cnidrblab.netmrc.ac.uk These findings from preclinical solid tumor models supported the inclusion of solid tumor patients in early-phase clinical trials. mrc.ac.ukresearchgate.netnih.gov While preclinical trials in solid tumors have been completed, specific detailed quantitative data regarding tumor responses or survival in particular solid tumor xenograft models were not available in the provided search results.

Pharmacodynamic Biomarker Assessment in Preclinical Systems

Assessment of pharmacodynamic biomarkers in preclinical systems has been crucial in understanding the mechanism of action of Rogocekib. Studies have shown that this compound inhibits the phosphorylation of multiple serine/arginine-rich (SR) proteins, including SRSF2/3/4/6. guidetopharmacology.orgnih.gov RNA sequencing analysis has revealed that treatment with this compound induces global splicing changes, predominantly resulting in the exclusion or skipping of cassette exons. guidetopharmacology.org This preclinical observation of induced exon skipping as a consequence of CLK inhibition highlights a key pharmacodynamic effect of Rogocekib. This finding was further supported by clinical data where dose-dependent increases in exon skipping of two marker RNAs were detected in peripheral blood cells, confirming the intended mRNA splicing modification in a clinical setting. idrblab.netmrc.ac.uk

Advanced Preclinical Research Paradigms

Advanced preclinical research methodologies, such as organoid and 3D culture systems and in silico modeling, offer valuable tools for evaluating drug candidates.

Organoid and 3D Culture Systems in Rogocekib Evaluation

Organoid and 3D culture systems are increasingly utilized in preclinical cancer research to better recapitulate the complex architecture and microenvironment of human tumors compared to traditional 2D cell cultures. [Search Result 15, 19, 25, 28, 31 from first search] These models can be derived from patient tissues and have shown promise in predicting patient response to cancer therapies. [Search Result 15 from first search] While these advanced models are valuable for drug evaluation [Search Result 15, 19, 25 from first search], no specific research involving Rogocekib being tested in organoid or 3D culture systems was identified in the provided search results.

Translational Aspects and Therapeutic Applications of Rogocekib Preclinical Focus

Rogocekib's Role as a Potential Antineoplastic Agent

Rogocekib is being developed as a potential antineoplastic agent, with its proposed action linked to the inhibition of dual-specificity protein kinase CLK guidetopharmacology.orgscribd.com. This mechanism targets a key process in cancer cell proliferation chordiatherapeutics.com. The compound's antineoplastic potential has been explored in preclinical settings guidetopharmacology.orgpatsnap.com.

Rationale for Rogocekib in Hematological Malignancies

Rogocekib's development includes a focus on hematological malignancies, specifically Myelodysplastic Syndromes (MDS) and Relapsed/Refractory Acute Myeloid Leukemia (AML) chordiatherapeutics.compatsnap.com. The rationale for its use in these indications stems from preclinical investigations into its effects on these cancer types.

Preclinical Basis for Myelodysplastic Syndromes

Preclinical studies provide the foundational basis for exploring rogocekib in MDS patsnap.comnih.gov. MDS are a group of clonal disorders characterized by ineffective hematopoiesis nih.gov. Research in MDS has faced challenges due to the limited availability of preclinical models that accurately replicate the disease's complexity and heterogeneity nih.gov. However, advancements in transgenic and xenograft murine models are improving the understanding of MDS pathology and allowing for the evaluation of novel agents nih.gov. While specific detailed preclinical data for rogocekib in MDS were not extensively available in the search results, its development program includes this indication based on preclinical findings chordiatherapeutics.compatsnap.com.

Preclinical Basis for Relapsed/Refractory Acute Myeloid Leukemia

Rogocekib is also being investigated for its potential in relapsed/refractory Acute Myeloid Leukemia (AML) chordiatherapeutics.compatsnap.com. AML is a type of cancer affecting the blood and bone marrow. Preclinical studies are essential to evaluate the antileukemic activity of compounds like rogocekib in vitro and in vivo using AML models nih.gov. While detailed specific preclinical data for rogocekib in AML were not extensively available in the search results, its inclusion in clinical trials for this indication suggests supportive preclinical evidence patsnap.com.

Exploration of Rogocekib in Solid Tumors

Beyond hematological malignancies, the potential of rogocekib has also been explored in solid tumors patsnap.com. Preclinical studies in solid tumor models are used to assess the efficacy of potential anticancer drugs mdpi.com. These models, including cell lines and xenografts, help evaluate a drug's effect on tumor growth and its mechanism of action in a complex environment mdpi.com. While specific detailed preclinical data for rogocekib in solid tumors were not extensively available in the search results, its broad therapeutic area of neoplasms indicates exploration in this domain patsnap.com.

Combination Therapeutic Strategies with Rogocekib in Preclinical Studies

The investigation of rogocekib includes exploring its use in combination therapeutic strategies in preclinical studies scribd.com. Combination therapies are often superior to monotherapy in treating various cancers nih.gov. Preclinical research into combination strategies aims to identify synergistic interactions that could enhance therapeutic benefit nih.gov.

Synergistic Interactions with Existing Therapies

Preclinical studies with rogocekib have explored potential synergistic interactions with existing therapies scribd.com. Synergy in combination therapy occurs when the combined effect of two or more drugs is greater than the sum of their individual effects mdpi.com. This approach can potentially allow for lower concentrations of individual drugs while maintaining or enhancing efficacy, which could be beneficial mdpi.com. While specific details of synergistic interactions of rogocekib with particular existing therapies were not extensively available in the search results, the exploration of such combinations in preclinical settings is a standard approach to maximize therapeutic potential scribd.comnih.gov.

Based on the available information from the search results, specific preclinical data focusing solely on the chemical compound Rogocekib (CTX-712) regarding overcoming resistance mechanisms through combination approaches could not be found. The search results mention Rogocekib as a lead asset of Chordia Therapeutics, which is currently in Phase 1/2 clinical study. chordiatherapeutics.comchordiatherapeutics.com

While the search results discuss preclinical data presented by Chordia Therapeutics concerning overcoming resistance mechanisms through combination approaches, this information is primarily associated with other preclinical assets in their pipeline, such as the GCN2 inhibitor CRD-799 in combination with proteasome inhibitors for multiple myeloma, and the CDK12 inhibitor CTX-439 in combination with BCL-XL inhibitors for cancer therapy. chordiatherapeutics.comchordiatherapeutics.compatsnap.com

Therefore, it is not possible to generate the requested article section focusing solely on Rogocekib's preclinical data in overcoming resistance mechanisms through combination approaches based on the provided search results.

Emerging Research Areas and Future Trajectories for Rogocekib

Identification of Novel CLK-Dependent Pathologies Amenable to Rogocekib

Rogocekib's primary mechanism of action involves inhibiting CLK kinases, which are key regulators of RNA splicing. chemietek.comchordiatherapeutics.com This fundamental cellular process is implicated in a wide range of biological functions, and its dysregulation can contribute to various diseases, particularly cancers and potentially other proliferative disorders. The current clinical focus of Rogocekib is on myeloid neoplasms like AML and MDS, where aberrant RNA splicing due to mutations such as in SRSF2 is observed. chemietek.compatsnap.com Future research aims to identify other pathologies where dysregulated CLK activity and subsequent aberrant splicing play a significant role. This could involve exploring other hematologic malignancies or solid tumors that exhibit dependencies on CLK-mediated splicing for their growth and survival. The broad involvement of RNA splicing in cellular processes suggests potential applicability in other diseases driven by splicing defects, although specific novel pathologies amenable to Rogocekib beyond its current indications are still under investigation.

Elucidation of Resistance Mechanisms to Rogocekib at the Preclinical Level

As with many targeted therapies, the development of resistance is a significant challenge. Preclinical research is crucial for identifying potential mechanisms by which cancer cells might develop resistance to Rogocekib. While specific resistance mechanisms for Rogocekib were not detailed in the search results, general mechanisms of drug resistance in cancer include limiting drug uptake, modifying the drug target, inactivating the drug, and active drug efflux. nih.gov Resistance to FLT3 inhibitors in AML models, for instance, can involve the identification of deregulated genes and proteins responsible for transient or permanent resistance, as well as cellular reprogramming and the induction of autophagy. larvol.com Given Rogocekib's mechanism targeting CLK kinases and RNA splicing, potential resistance mechanisms could involve alterations in CLK expression or activity, bypass pathways that compensate for inhibited splicing, or mechanisms affecting drug accumulation or metabolism within cancer cells. Preclinical studies using resistant cell lines and in vivo models are essential to uncover these mechanisms, which can then inform strategies to overcome or circumvent resistance, potentially through combination therapies.

Development of Advanced Preclinical Models for Rogocekib Efficacy and Selectivity

Evaluating the efficacy and selectivity of Rogocekib requires sophisticated preclinical models that accurately reflect human disease. While mouse models are mentioned in the context of evaluating other therapies, the specific advanced preclinical models being developed or utilized for Rogocekib were not detailed in the search results. patsnap.compatsnap.com Advanced models could include patient-derived xenografts (PDX) that maintain the heterogeneity and characteristics of human tumors, genetically engineered mouse models (GEMMs) that recapitulate specific genetic alterations found in CLK-dependent pathologies, or sophisticated in vitro models such as 3D cell cultures and organoids. biospective.com These models are crucial for assessing Rogocekib's efficacy, understanding its pharmacokinetics and pharmacodynamics, evaluating potential off-target effects, and testing rational combination strategies. The development of models that accurately mimic the tumor microenvironment and the complexities of RNA splicing in disease is vital for predicting clinical outcomes.

Integration of Omics Data for Deeper Mechanistic Understanding of Rogocekib's Action

The integration of various omics datasets, such as genomics, transcriptomics, proteomics, and metabolomics, is a powerful approach to gain a comprehensive understanding of a drug's mechanism of action and its effects on biological systems. nih.govnih.gov For Rogocekib, omics data can provide insights into how CLK inhibition globally affects RNA splicing patterns, gene expression, protein production, and metabolic pathways in sensitive and resistant cells. Transcriptomic analysis, for example, could reveal specific splicing events or gene networks that are particularly vulnerable to CLK inhibition. Proteomic data could highlight changes in protein levels and post-translational modifications resulting from altered splicing. nih.gov By comparing omics profiles of treated versus untreated cells or sensitive versus resistant models, researchers can identify biomarkers of response or resistance, uncover compensatory pathways, and pinpoint key nodes in the cellular network affected by Rogocekib. This integrated approach can lead to a deeper mechanistic understanding, inform patient stratification strategies, and identify potential combination targets.

Future Directions in Rogocekib Analog Discovery and Optimization

The discovery and optimization of drug analogs are continuous processes in drug development aimed at improving potency, selectivity, pharmacokinetic properties, and safety profiles. While the search results did not provide specific details on Rogocekib analog discovery, it is a standard practice in medicinal chemistry to explore structural modifications of a lead compound to generate analogs with potentially improved characteristics. digilent.comdigilent.comreddit.comyoutube.comglixxlabs.com Future directions in this area for Rogocekib could involve synthesizing and evaluating analogs with altered chemical structures to enhance CLK binding affinity, improve oral bioavailability, reduce potential off-target effects, or overcome emerging resistance mechanisms. This process typically involves structure-activity relationship (SAR) studies, computational modeling, and extensive in vitro and in vivo testing of novel compounds. The goal is to identify next-generation CLK inhibitors that may offer advantages over the parent compound Rogocekib, potentially leading to more effective and safer treatment options.

Q & A

Basic Research Questions

Q. How can researchers identify gaps in existing literature on Rogocekib to formulate focused hypotheses?

  • Methodological Answer : Begin with a systematic review of peer-reviewed studies, prioritizing databases like PubMed and Web of Science. Use keyword combinations (e.g., "Rogocekib synthesis," "Rogocekib pharmacokinetics") and filter by publication date (last 5–10 years). Analyze inconsistencies in reported outcomes (e.g., bioavailability variations) or underexplored domains (e.g., metabolite interactions). Tools like PRISMA frameworks can structure this process . Preliminary inquiries should refine broad topics (e.g., "Rogocekib stability") into specific questions, such as, "How do pH levels affect Rogocekib’s degradation kinetics in aqueous solutions?" .

Q. What experimental design principles are critical for initial in vitro studies on Rogocekib?

  • Methodological Answer : Adopt a quasi-experimental design with control groups to isolate variables. For example:

GroupTreatmentMeasurement
1Rogocekib (10 µM)Cytotoxicity via MTT assay
2Vehicle controlSame assay conditions
Include pretest/post-test comparisons to establish baseline data and treatment effects. Replicate experiments ≥3 times to ensure statistical power .

Q. How should researchers validate the purity and identity of newly synthesized Rogocekib compounds?

  • Methodological Answer : Combine chromatographic (HPLC, GC-MS) and spectroscopic (NMR, FTIR) techniques. For novel derivatives, provide ≥95% purity thresholds and match spectral data to computational predictions (e.g., DFT simulations). Cross-reference with established databases (e.g., PubChem) and cite protocols for reproducibility .

Advanced Research Questions

Q. What strategies resolve contradictions in Rogocekib’s reported efficacy across different cell lines?

  • Methodological Answer : Conduct meta-analyses to identify confounding variables (e.g., cell culture conditions, passage numbers). Use factorial designs to test interactions between variables (e.g., hypoxia vs. normoxia, serum concentration). Statistical tools like ANOVA or mixed-effects models can disentangle synergistic/antagonistic effects . For irreproducible results, validate via orthogonal assays (e.g., apoptosis markers alongside viability assays) .

Q. How can computational modeling optimize Rogocekib’s binding affinity to target receptors?

  • Methodological Answer : Employ molecular dynamics (MD) simulations and free-energy perturbation (FEP) calculations to predict ligand-receptor interactions. Validate in silico findings with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). Use software like AutoDock or Schrödinger Suite, ensuring force-field parameters align with experimental conditions (e.g., pH, temperature) .

Q. What frameworks ensure ethical and feasible translational studies for Rogocekib?

  • Methodological Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). For animal studies, justify sample sizes via power analysis and adhere to ARRIVE guidelines. For clinical relevance, align with PICO components:

  • P opulation: Target patient demographics.
  • I ntervention: Dosage regimen.
  • C omparison: Standard therapy.
  • O utcome: Primary endpoints (e.g., tumor regression).
    Pre-register protocols on platforms like ClinicalTrials.gov to mitigate bias .

Data Analysis and Reproducibility

Q. How should researchers address batch-to-batch variability in Rogocekib synthesis?

  • Methodological Answer : Implement quality-by-design (QbD) principles. Use design-of-experiments (DoE) software (e.g., JMP, MODDE) to identify critical process parameters (CPPs). For example:

FactorRangeImpact on Yield
Temperature50–80°CNonlinear (optimum at 65°C)
Catalyst0.1–0.5 mol%Linear increase
Share raw datasets and analytical codes (e.g., Python/R scripts) in supplementary materials .

Q. What statistical methods are robust for analyzing nonlinear dose-response relationships of Rogocekib?

  • Methodological Answer : Fit data to sigmoidal models (e.g., Hill equation) using nonlinear regression. Calculate EC50/IC50 with 95% confidence intervals. Compare model fits via Akaike Information Criterion (AIC). Tools like GraphPad Prism or Python’s SciPy library automate these analyses .

Tables for Reference

Table 1 : Example Factorial Design for Rogocekib Stability Testing

FactorLevel 1Level 2Response Variable
pH4.07.4Degradation rate (k)
Temperature25°C37°CHPLC peak area
Light exposureProtectedUV-exposedColorimetric assay

Table 2 : Common Pitfalls in Rogocekib Research and Solutions

PitfallSolution
Overlooking metabolite toxicityUse hepatic microsome assays to profile metabolites
Poor solubility masking efficacyEmploy nanoformulation or co-solvency strategies

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.